

# Foundational Principles: The Chemistry of Cobalt(III) Ammine Complex Formation

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## Compound of Interest

Compound Name: *Hexaamminecobalt trichloride*

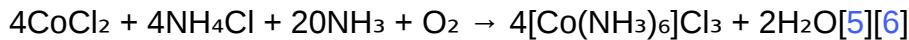
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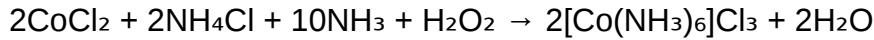
The synthesis of hexaamminecobalt(III) chloride is a classic example of stabilizing a higher oxidation state of a transition metal through coordination. In aqueous solution, the  $\text{Co}^{3+}$  ion is a powerful oxidizing agent, but when coordinated by six ammonia ligands, its stability increases dramatically.<sup>[4]</sup> The resulting  $[\text{Co}(\text{NH}_3)_6]^{3+}$  cation is a low-spin, diamagnetic  $d^6$  complex that is kinetically inert, a key property that facilitates its isolation and purification.<sup>[1][2][3]</sup>

## The Oxidation of Cobalt(II) to Cobalt(III)

The synthesis begins with a stable cobalt(II) salt, typically cobalt(II) chloride hexahydrate ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ ). The central cobalt(II) ion is then oxidized to cobalt(III) in the presence of an excess of ammonia, which serves as the ligand. The overall balanced chemical equation for the air-oxidation method is:



Alternatively, a stronger oxidizing agent like hydrogen peroxide can be used, which is particularly common in teaching labs due to the faster reaction time.<sup>[7][8][9]</sup> In this case, the reaction proceeds as follows:



## The Role of the Catalyst and Ligand Environment

Activated charcoal is a critical component in this synthesis, acting as a catalyst.<sup>[4][7][10]</sup> It provides a high-surface-area reaction site, facilitating the oxidation of the cobalt(II) ammine

complex by the oxidizing agent (either atmospheric oxygen or hydrogen peroxide).[10] The presence of ammonium chloride (NH<sub>4</sub>Cl) and a high concentration of aqueous ammonia (NH<sub>3</sub>) creates a buffered, ligand-rich environment. This high concentration of ammonia ligands ensures the formation of the fully coordinated hexaammine complex rather than pentaammine or other species.[11]

## Reagents and Equipment

### Reagent Specifications

A summary of the necessary reagents is provided in the table below. It is crucial to use reagents of appropriate purity to minimize contaminants in the final product.

Reagent	Formula	Molar Mass (g/mol)	Typical Quantity	Purpose
Cobalt(II) Chloride Hexahydrate	CoCl <sub>2</sub> ·6H <sub>2</sub> O	237.93	12.0 g	Cobalt source
Ammonium Chloride	NH <sub>4</sub> Cl	53.49	8.0 g	Buffer/Chloride source
Concentrated Aqueous Ammonia	NH <sub>3</sub>	17.03	25 mL	Ligand source
Activated Decolorizing Charcoal	C	12.01	~2 g	Catalyst
20-volume Hydrogen Peroxide	H <sub>2</sub> O <sub>2</sub>	34.01	5 mL	Oxidizing Agent
Concentrated Hydrochloric Acid	HCl	36.46	~15 mL	Acidification/Precipitation
Ethanol (60% and 95%)	C <sub>2</sub> H <sub>5</sub> OH	46.07	25 mL each	Washing solvent
Distilled/Deionized Water	H <sub>2</sub> O	18.02	As needed	Solvent

## Equipment Assembly

Standard laboratory glassware is required, including:

- A 250 mL Buchner or Erlenmeyer flask with a side-arm for aeration[6][10]
- A Buchner funnel and filter paper for vacuum filtration[4][12]
- Beakers (various sizes)

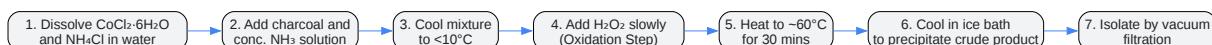
- Graduated cylinders
- A hot plate
- An ice-water bath
- A wide-bore glass tube for bubbling air<sup>[6][12]</sup>

## Experimental Protocol: Synthesis and Purification

This protocol is divided into two main parts: the initial synthesis of the crude product and its subsequent purification by recrystallization.

### Part A: Synthesis of Crude $[\text{Co}(\text{NH}_3)_6]\text{Cl}_3$

The workflow for the synthesis of the crude product is outlined below.



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Figure 1: Workflow for the synthesis of crude Hexaaminecobalt(III) chloride.

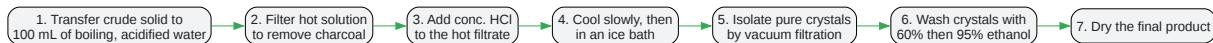
#### Step-by-Step Methodology:

- In a 250 mL flask, combine approximately 12 g of cobalt(II) chloride hexahydrate and 8 g of ammonium chloride with 20 mL of distilled water.<sup>[7][8]</sup> Stir until the salts are mostly dissolved.
- Add approximately 2 grams of activated decolorizing charcoal to the mixture.<sup>[7][8]</sup>
- Perform this step in a well-ventilated fume hood. Carefully add 25 mL of concentrated aqueous ammonia to the flask. The solution will turn from a reddish color to a blue or brown slurry.
- Cool the flask in an ice-water bath until the temperature is below 10°C.<sup>[8][9]</sup> This is a critical step to control the exothermic reaction with the oxidizing agent.

- While maintaining the low temperature and stirring, slowly add 5 mL of 20-volume hydrogen peroxide dropwise.[7][8] A vigorous reaction with effervescence will occur as the Co(II) is oxidized to Co(III).
- Once the addition of peroxide is complete and the initial vigorous reaction has subsided, gently heat the mixture in a water bath to approximately 60°C for about 30 minutes to ensure the reaction goes to completion.[8][13]
- Cool the flask thoroughly in an ice-water bath to precipitate the crude, orange-yellow product.[7][13]
- Collect the crude solid, which is mixed with charcoal, by vacuum filtration using a Buchner funnel.[7][8] Do not discard the solid.

## Part B: Purification via Recrystallization

The primary impurity is the activated charcoal, along with any unreacted starting materials or side products. Recrystallization is a highly effective method for purification.[7][13][14]



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Figure 2: Workflow for the purification of Hexaaminecobalt(III) chloride.

### Step-by-Step Methodology:

- Prepare a solution of 100 mL of water acidified with approximately 3 mL of concentrated HCl and bring it to a boil.[7][8]
- Transfer the filter paper containing the crude solid and charcoal into the boiling, acidified water. Stir to dissolve the hexaaminecobalt(III) chloride. The complex is soluble in hot water, while the charcoal is not.[7][13] The acidic condition prevents the formation of cobalt hydroxides.

- While the solution is still hot, perform a vacuum filtration (hot filtration) to remove the insoluble charcoal.[7][8][11] The filtrate, which contains the dissolved product, should be collected in a clean flask.
- To the hot filtrate, add 10 mL of concentrated HCl.[7][13] The addition of excess chloride ions reduces the solubility of the ionic product via the common ion effect, promoting crystallization.
- Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to maximize the precipitation of the pure orange crystals.[7][12]
- Collect the purified crystals by vacuum filtration.
- Wash the crystals sequentially with small portions of 60% ethanol and then 95% ethanol to remove any residual HCl and water.[6][12]
- Dry the final product on a watch glass or in a desiccator. The final product should be fine, orange-yellow crystals.[2][11]

## Product Characterization

To validate the identity and purity of the synthesized  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_3$ , several analytical techniques can be employed:

- FTIR Spectroscopy: The presence of the Co-N bond can be confirmed by an absorption band around  $3284 \text{ cm}^{-1}$ .[3][8]
- Conductivity Measurement: A solution of the complex should exhibit molar conductivity consistent with a 1:3 electrolyte, confirming the presence of three free chloride ions.[3]
- UV-Visible Spectroscopy: The electronic spectrum is characterized by d-d transitions of the Co(III) ion in an octahedral field.[3]

## Safety and Waste Management Reagent-Specific Hazards

- Cobalt(II) Chloride: Harmful if swallowed and may cause an allergic skin reaction. It is a suspected carcinogen.[15][16][17]
- Concentrated Ammonia & Hydrochloric Acid: Both are corrosive and cause severe skin burns and eye damage. Vapors are highly irritating to the respiratory system. Always handle in a fume hood.[6]
- Hydrogen Peroxide (20-vol): Strong oxidizer. Corrosive. Avoid contact with skin and eyes.

## Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when performing this synthesis:

- Splash-proof safety goggles or a face shield.[15][18][19]
- A lab coat.[15]
- Chemically resistant gloves (e.g., nitrile).[16]
- All handling of concentrated ammonia, hydrochloric acid, and the initial reaction should be conducted within a certified chemical fume hood.[19]

## Waste Disposal

All aqueous waste containing cobalt salts should be collected in a designated hazardous waste container for heavy metals. Do not pour it down the drain.[15][16] Follow all local and institutional regulations for chemical waste disposal.

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